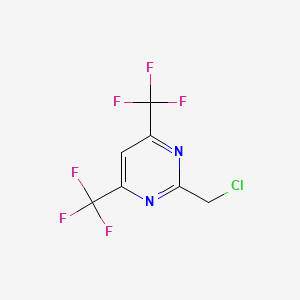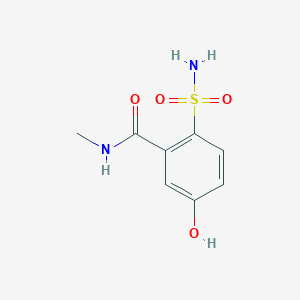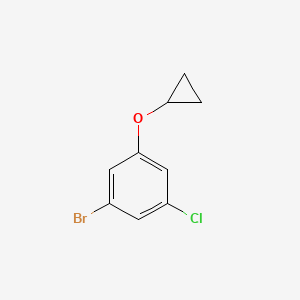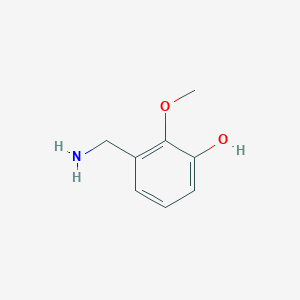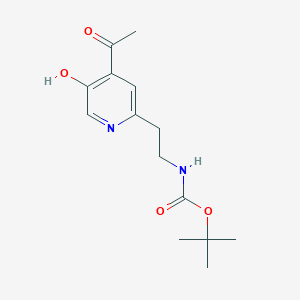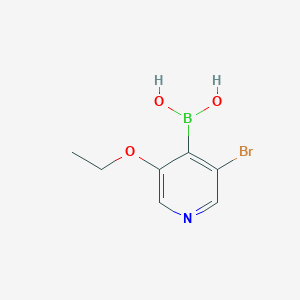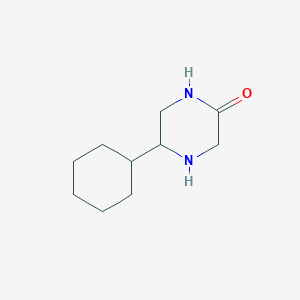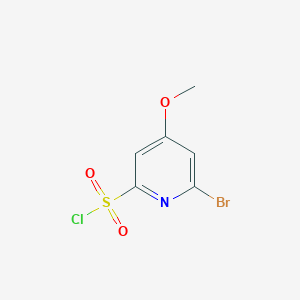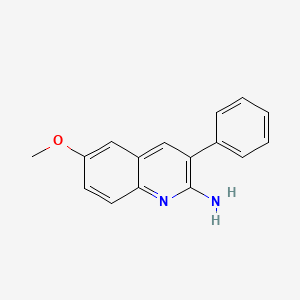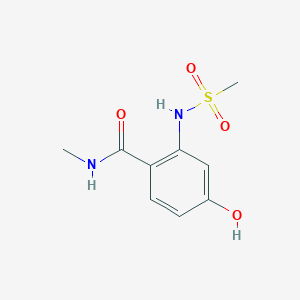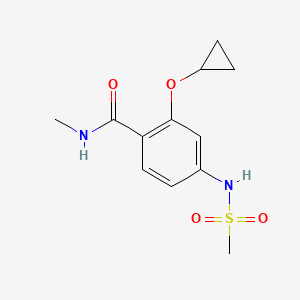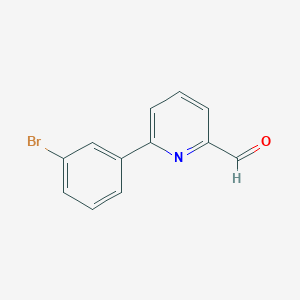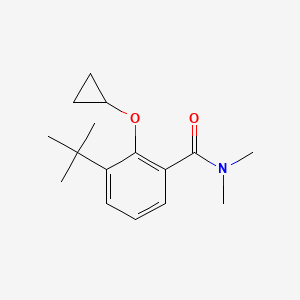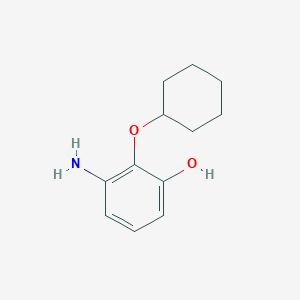
3-Amino-2-(cyclohexyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(cyclohexyloxy)phenol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound features a phenol group substituted with an amino group and a cyclohexyloxy group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(cyclohexyloxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-nitro-2-(cyclohexyloxy)phenol with a reducing agent such as iron powder in the presence of hydrochloric acid to reduce the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7) or potassium nitrosodisulfonate (Fremy’s salt) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the phenol.
Applications De Recherche Scientifique
3-Amino-2-(cyclohexyloxy)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Amino-2-(cyclohexyloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can undergo redox reactions, contributing to its antioxidant properties. The amino group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol: Similar structure but lacks the cyclohexyloxy group.
3-Aminophenol: Similar structure but lacks the cyclohexyloxy group.
4-Amino-2-(cyclohexyloxy)phenol: Similar structure but with the amino group in a different position.
Uniqueness
3-Amino-2-(cyclohexyloxy)phenol is unique due to the presence of both an amino group and a cyclohexyloxy group on the phenol ring.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-amino-2-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H17NO2/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6,13H2 |
Clé InChI |
HOQORDKJDCHMND-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=C(C=CC=C2O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


